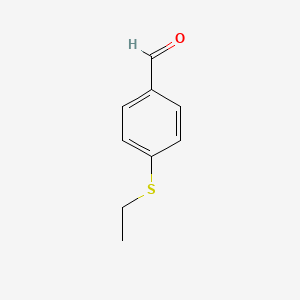
1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Isoxazolyl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both an isoxazole and a pyrrole ring Isoxazole is a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions, while pyrrole is a five-membered ring with one nitrogen atom
Méthodes De Préparation
The synthesis of 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde can be achieved through several routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another efficient method is the microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine . These methods are advantageous due to their high regioselectivity and efficiency.
Analyse Des Réactions Chimiques
1-(3-Isoxazolyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(3-Isoxazolyl)-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Mécanisme D'action
The mechanism of action of 1-(3-isoxazolyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
1-(3-Isoxazolyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
Isoxazole derivatives: These compounds share the isoxazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Pyrrole derivatives: Compounds with the pyrrole ring are known for their applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its dual-ring structure, which imparts a combination of properties from both isoxazole and pyrrole, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
1-(1,2-oxazol-3-yl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-7-2-1-4-10(7)8-3-5-12-9-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGTXJYSWRYDHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=NOC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine](/img/structure/B1276718.png)
![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine](/img/structure/B1276719.png)






